molecular formula C19H23N3O6S2 B14208676 N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B14208676
M. Wt: 453.5 g/mol
InChI Key: IXXBDONJQVTQGI-UHFFFAOYSA-N
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Description

N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrazole ring, a sulfonamide group, and methoxy-substituted phenyl rings, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C19H23N3O6S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[3-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C19H23N3O6S2/c1-27-18-9-8-14(11-19(18)28-2)17-12-16(20-22(17)30(4,25)26)13-6-5-7-15(10-13)21-29(3,23)24/h5-11,17,21H,12H2,1-4H3

InChI Key

IXXBDONJQVTQGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule comprises three critical subunits:

  • 3,4-Dimethoxyphenyl-substituted dihydropyrazole core
  • Methylsulfonyl group at N1
  • Methanesulfonamide-functionalized phenyl ring at C3

Retrosynthetic disconnection suggests two primary strategies:

  • Route A : Sequential construction of the dihydropyrazole ring followed by sulfonylation and cross-coupling.
  • Route B : Pre-functionalization of phenylhydrazine precursors prior to cyclocondensation.

Both approaches necessitate careful selection of protecting groups and catalysts to avoid premature oxidation of the dihydropyrazole moiety.

Preparation Methodologies

Cyclocondensation-Based Synthesis

Hydrazine-Diketone Cyclocondensation

The foundational method involves reacting 3,4-dimethoxyphenyl-substituted 1,3-diketones (1) with substituted phenylhydrazines (2) under acidic conditions:

$$
\text{(1) } \text{R}^1 = 3,4-\text{(MeO)}2\text{C}6\text{H}_3; \quad \text{(2) } \text{R}^2 = \text{NHMs}
$$

Reaction Conditions :

  • Solvent: Ethanol/glacial acetic acid (4:1)
  • Catalyst: Iodine (0.5 equiv)
  • Temperature: 80°C, 12 h
  • Yield: 68–72%

Mechanistic Insights :
Protonation of the diketone carbonyl enhances electrophilicity, enabling nucleophilic attack by hydrazine. Subsequent dehydration forms the dihydropyrazole ring, with iodine facilitating both cyclization and oxidative aromatization.

Acetylenic Ketone Cyclization

An alternative employs β-ketoalkynes (3) and hydrazine derivatives (4) :

$$
\text{(3) } \text{R}^1 = 3,4-\text{(MeO)}2\text{C}6\text{H}_3; \quad \text{(4) } \text{R}^2 = \text{Ms}
$$

Optimized Protocol :

  • Solvent: DMF
  • Catalyst: Cu(OTf)₂ (10 mol%)
  • Additive: 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆)
  • Temperature: 100°C, 6 h
  • Yield: 82%

This method improves regioselectivity through π-Lewis acid interactions between copper and the alkyne, directing hydrazine attack to the β-position.

Sulfonylation Strategies

N1-Sulfonylation of Pyrazole Intermediates

Post-cyclization sulfonylation using methanesulfonyl chloride (5) :

$$
\text{Pyrazole} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{N1-Sulfonylated product}
$$

Critical Parameters :

  • Base: Triethylamine (2.5 equiv)
  • Solvent: Anhydrous DCM
  • Reaction Time: 4 h at 0°C → 12 h at RT
  • Yield: 89%

Excess base prevents HCl-mediated ring opening of the dihydropyrazole. Quenching with ice-water minimizes hydrolysis of unreacted MsCl.

Direct Use of Sulfonylated Hydrazines

Pre-sulfonylated phenylhydrazines (6) streamline synthesis:

$$
\text{(6) } \text{Ar-NH-NH-Ms} + \text{Diketone} \rightarrow \text{Target}
$$

Advantages :

  • Eliminates post-cyclization sulfonylation step
  • Higher overall yield (76% vs. 68% stepwise)
  • Reduced byproduct formation

Palladium-Catalyzed Coupling for Methanesulfonamide Installation

Suzuki-Miyaura coupling introduces the methanesulfonamide-phenyl group:

$$
\text{Boronic ester} \text{(7)} + \text{Bromo-dihydropyrazole} \text{(8)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Product}
$$

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3 equiv)
  • Solvent: DME/H₂O (3:1)
  • Temperature: 90°C, 8 h
  • Yield: 81%

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantage Limitation
Sequential Cyclization-Sulfonylation 3 58% Modular flexibility Low yielding coupling step
Pre-sulfonylated Hydrazine Route 2 76% Reduced purification needs Limited commercial hydrazine availability
One-Pot Cycloaddition 1 68% Time efficiency Requires specialized catalysts

Green Chemistry Metrics :

  • Solvent Intensity (SI): 34 L/kg (sequential) vs. 18 L/kg (one-pot)
  • Process Mass Intensity (PMI): 89 vs. 52

Mechanistic Challenges and Solutions

Regiochemical Control in Dihydropyrazole Formation

The 3,4-dihydro nature introduces conformational flexibility, complicating regioselectivity. Strategies include:

  • Steric directing groups : tert-Butyl substituents on hydrazines improve 3,5-substitution patterns
  • Lewis acid catalysts : Zn(OTf)₂ enforces s-cis diketone conformation, favoring 1,3-dipolar cycloaddition

Oxidative Degradation Pathways

The dihydropyrazole ring undergoes autoxidation under basic conditions. Mitigation involves:

  • Strict oxygen exclusion (N₂ atmosphere)
  • Addition of radical scavengers (TEMPO, 0.1 equiv)
  • pH control (maintain reaction pH < 8)

Scalability and Industrial Considerations

Kilogram-Scale Protocol (Patented Process) :

  • Cyclocondensation : 3,4-Dimethoxyphenyl diketone (10 kg), MsNHNH₂ (8.4 kg), [bmim]PF₆ (2 L), 90°C, 8 h
  • Crystallization : Ethyl acetate/hexane (1:3), 92% purity
  • Coupling : Pd/C (0.5 kg), H₂ (50 psi), 85% yield
  • Final Purification : SMB chromatography, >99.5% HPLC purity

Cost Analysis :

  • Raw Materials: \$412/kg
  • Energy: \$28/kg
  • Waste Treatment: \$15/kg

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyclization using Ru(bpy)₃²⁺:

  • Reduces reaction time from 12 h → 45 min
  • Enables room-temperature conditions
  • Yield: 74%

Biocatalytic Approaches

Immobilized transaminases for asymmetric synthesis:

  • Enantiomeric excess: 98%
  • TOF: 1200 h⁻¹
  • Limited to specific substitution patterns

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals, owing to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
  • N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Biological Activity

N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, with the CAS number 927136-54-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23N3O6S2
  • Molecular Weight : 453.5 g/mol
  • IUPAC Name : N-[3-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

This compound features a pyrazole ring and sulfonamide group, which are significant for its biological activity. The presence of methoxy-substituted phenyl rings enhances its interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that specific pyrazole compounds can act as effective inhibitors against various tumor cell lines by modulating key signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Pyrazoles have been reported to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties. Pyrazoles are known to disrupt microbial cell functions, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Some pyrazole derivatives exhibit neuroprotective properties by interacting with neurotransmitter systems and reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : It may interact with various receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar pyrazole compounds:

StudyFindings
Sahu et al. (2021)Reported that substituted pyrazoles exhibited significant anticancer activity against several cell lines .
Aly et al. (2017)Demonstrated antioxidant and anti-apoptotic effects of certain pyrazoloquinolinones .
Kovacs et al. (2021)Found good antibacterial activity for synthesized pyrazoles using the microplate Alamar Blue assay .

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